![molecular formula C15H13CuN5O6 B12888156 [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is a complex copper compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a copper center coordinated with nitrato groups and a ligand derived from 6-methyl-2-pyridinyl and 1-isoquinolinamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper typically involves the reaction of copper nitrate with 3-(6-methyl-2-pyridinyl)-1-isoquinolinamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of lower oxidation state copper species.
Substitution: Ligand substitution reactions can occur, where the nitrato groups or the ligand can be replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions could produce copper(I) species. Ligand substitution reactions can result in a variety of new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding copper coordination environments and reactivity.
Biology
The compound’s potential biological activity is of interest, particularly in the context of its interactions with biomolecules. Research may explore its use as a probe for studying copper’s role in biological systems or its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development studies.
Industry
In industry, this compound may find applications in materials science, such as in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper exerts its effects involves its interaction with molecular targets. The copper center can participate in redox reactions, influencing the activity of enzymes or other proteins. The ligand structure allows for specific binding interactions, which can modulate the activity of the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(chlorato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(sulfato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(acetato-O)copper
Uniqueness
What sets [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper apart from similar compounds is its specific coordination environment and the presence of nitrato groups
Propiedades
Fórmula molecular |
C15H13CuN5O6 |
|---|---|
Peso molecular |
422.84 g/mol |
Nombre IUPAC |
copper;3-(6-methylpyridin-2-yl)isoquinolin-1-amine;dinitrate |
InChI |
InChI=1S/C15H13N3.Cu.2NO3/c1-10-5-4-8-13(17-10)14-9-11-6-2-3-7-12(11)15(16)18-14;;2*2-1(3)4/h2-9H,1H3,(H2,16,18);;;/q;+2;2*-1 |
Clave InChI |
SJFFYDXXPMOHTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC3=CC=CC=C3C(=N2)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


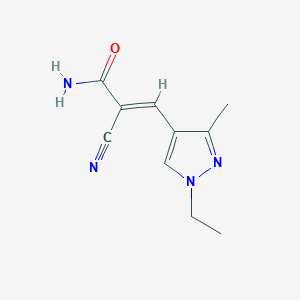

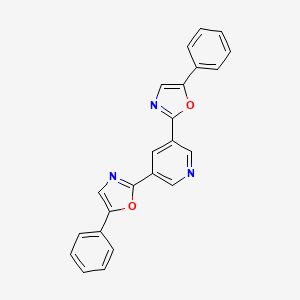
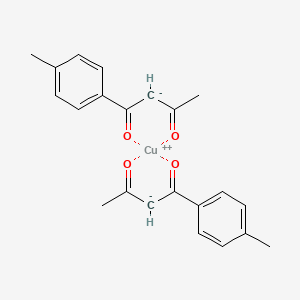
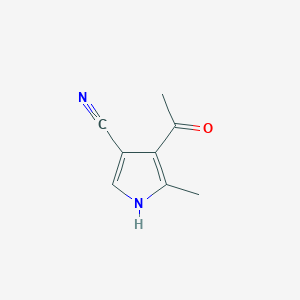
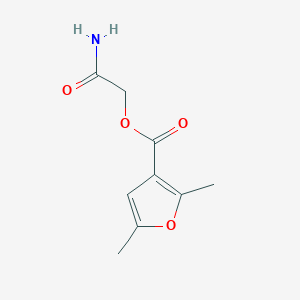
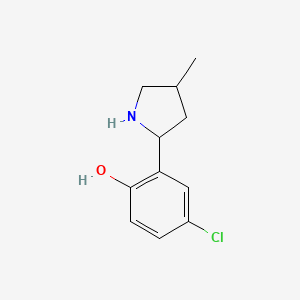
![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)


![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
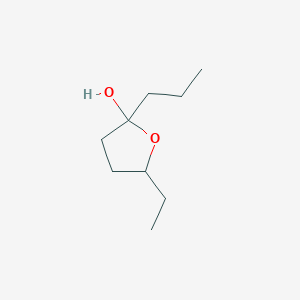

![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
